4-Hydroxy-8-cyanoquinoline
Description
Overview of Quinoline (B57606) Heterocycles in Drug Discovery and Development
Quinoline, a bicyclic aromatic compound consisting of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a cornerstone in the development of therapeutic agents. orientjchem.orgrsc.org Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, antimalarial, antibacterial, antifungal, antiviral, and anti-inflammatory properties. orientjchem.orgresearchgate.net This versatility has solidified the quinoline scaffold as a significant pharmacophore in medicinal chemistry. rsc.orgnih.gov
The ability to introduce a wide variety of substituents at different positions on the quinoline ring allows for the fine-tuning of its biological and physicochemical properties. rsc.org This structural flexibility is a key reason why numerous quinoline-based drugs have been successfully developed and have reached the market. researchgate.net Researchers continue to explore new synthetic methodologies to create diverse quinoline libraries, aiming to discover novel bioactive molecules with improved efficacy and reduced side effects. thesciencein.orgmdpi.com The ongoing investigation into quinoline derivatives underscores their immense potential in addressing a multitude of diseases. orientjchem.orgresearchgate.net
Significance of 8-Hydroxyquinoline (B1678124) and its Derivatives in Medicinal Chemistry
Within the vast family of quinoline compounds, 8-hydroxyquinoline and its derivatives hold a position of particular prominence. nih.govmdpi.com This is largely attributed to their potent biological activities and their ability to chelate metal ions. nih.govscispace.com The interest in 8-hydroxyquinoline has grown exponentially over the last two decades, with its structure being recognized as a privileged scaffold for the design of new drug candidates. researchgate.netnih.gov
Derivatives of 8-hydroxyquinoline have been investigated for a wide spectrum of therapeutic applications, including as anticancer, antimicrobial, antifungal, antiviral, and neuroprotective agents. nih.govmdpi.comscispace.com Their metal-chelating properties are often integral to their mechanism of action, influencing processes such as the inhibition of metalloenzymes and the disruption of metal homeostasis in pathological conditions. nih.govscispace.com The synthetic versatility of the 8-hydroxyquinoline core allows for extensive structural modifications, enabling the development of multifunctional molecules with tailored biological activities. researchgate.netnih.gov
Contextualizing 4-Hydroxy-8-cyanoquinoline within Quinoline Research
This compound is a specific derivative that incorporates key structural features from both the broader quinoline and the 8-hydroxyquinoline families. The presence of a hydroxyl group at the 4-position and a cyano group at the 8-position creates a unique electronic and structural profile. The hydroxyl group can participate in hydrogen bonding and may influence the compound's solubility and interaction with biological targets. The cyano group, an electron-withdrawing substituent, can significantly alter the electronic distribution of the quinoline ring system, potentially impacting its reactivity and biological activity. google.com
The synthesis of cyano-substituted quinolines is an area of active research, with various methods being developed to introduce this functional group onto the quinoline scaffold. acgpubs.orgresearchgate.netresearchgate.net The presence of the cyano group in other quinoline derivatives has been associated with a range of biological activities, including kinase inhibition. acs.orgnih.gov Therefore, this compound represents an intriguing molecule for investigation, combining the established biological relevance of the quinoline and 8-hydroxyquinoline frameworks with the unique properties conferred by the cyano and 4-hydroxyl substitutions.
Research Gaps and Future Directions for this compound
Despite the promising structural features of this compound, a comprehensive understanding of its biological potential remains largely unexplored. While general synthetic routes to cyano- and hydroxy-substituted quinolines exist, specific and optimized methods for the synthesis of this compound may need further development. acgpubs.orgresearchgate.net
A significant research gap exists in the systematic evaluation of its biological activities. Future research should focus on a broad screening of this compound against various biological targets, including cancer cell lines, microbial strains, and key enzymes implicated in disease. ontosight.aiontosight.ai Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and evaluation of related analogs, would be crucial to identify the key structural determinants for any observed biological activity. mdpi.com Investigating its metal-chelating properties, a hallmark of the 8-hydroxyquinoline family, could also unveil novel mechanisms of action. researchgate.net The exploration of these research avenues will be instrumental in determining the potential of this compound as a lead compound in drug discovery. numberanalytics.com
Data on Quinoline Derivatives
The following table provides an overview of various quinoline derivatives and their reported biological activities, offering a comparative context for the potential of this compound.
| Compound | Substituents | Reported Biological Activities | References |
| Mefloquine | 2,8-bis(trifluoromethyl)-4-quinolinyl | Antimalarial | researchgate.net |
| Brequinar | 2-carboxy-4-fluoro-3-quinolyl | Anticancer | researchgate.net |
| Pitavastatin | 7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl] | Cholesterol-lowering | researchgate.net |
| Ciprofloxacin | 1-cyclopropyl-6-fluoro-4-oxo-7-(1-piperazinyl) | Antibacterial | researchgate.net |
| Lenvatinib | 4-[3-chloro-4-(cyclopropylaminocarbonyl)aminophenoxy]-7-methoxy-6-quinolinecarboxamide | Anticancer | researchgate.net |
| Clioquinol | 5-chloro-7-iodo-8-hydroxyquinoline | Neuroprotective, Antifungal, Antibacterial | scispace.com |
| Nitroxoline | 5-nitro-8-hydroxyquinoline | Antibacterial | nih.gov |
| Bosutinib | 4-[(2,4-dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[3-(4-methyl-1-piperazinyl)propoxy]-3-quinolinecarbonitrile | Anticancer (Tyrosine kinase inhibitor) | acs.org |
Structure
3D Structure
Properties
IUPAC Name |
4-oxo-1H-quinoline-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N2O/c11-6-7-2-1-3-8-9(13)4-5-12-10(7)8/h1-5H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFERFNFGHIWLEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)C(=O)C=CN2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20564078 | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127285-55-6, 848128-91-6 | |
| Record name | 1,4-Dihydro-4-oxo-8-quinolinecarbonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=127285-55-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Oxo-1,4-dihydroquinoline-8-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20564078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Hydroxy 8 Cyanoquinoline and Analogues
Classical and Modern Synthetic Routes to Quinoline (B57606) Derivatives
A variety of established synthetic procedures are available for constructing the quinoline nucleus, many of which utilize aniline (B41778) or substituted anilines as key starting materials. jptcp.com These classical methods, while foundational, often require harsh conditions such as high temperatures and strong acids. tandfonline.comtandfonline.com Modern adaptations and new reactions have sought to improve efficiency, yield, and environmental compatibility. tandfonline.com
| Reaction Name | Key Reactants | General Product | Typical Conditions |
|---|---|---|---|
| Friedländer Synthesis | 2-Aminobenzaldehyde (B1207257)/ketone + Carbonyl compound with α-methylene group | Substituted quinoline | Acid or base catalysis google.com |
| Pfitzinger Synthesis | Isatin (B1672199) + Carbonyl compound | Quinoline-4-carboxylic acid wikipedia.org | Basic conditions wikipedia.org |
| Skraup Synthesis | Aniline + Glycerol (B35011) + Oxidizing agent | Quinoline (unsubstituted) | Strong acid (e.g., H₂SO₄), heat jptcp.com |
| Conrad-Limpach-Knorr Synthesis | Aniline + β-ketoester | 4-Hydroxyquinoline (B1666331) or 2-Hydroxyquinoline | Thermal condensation, acid catalysis jptcp.comwikipedia.org |
| Povarov Reaction | Aromatic imine + Alkene (electron-rich) | Substituted quinoline | Lewis acid catalysis rsc.org |
The Friedländer synthesis is a widely utilized and straightforward method for producing quinoline derivatives. nih.gov The reaction involves the condensation of a 2-aminobenzaldehyde or a 2-aminoaryl ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net The process can be catalyzed by acids or bases and typically proceeds through the formation of an imine intermediate, followed by an intramolecular cyclization and dehydration to yield the final quinoline product. google.comnih.gov Modern adaptations have introduced various catalysts, including iodine and Lewis acids, to improve reaction efficiency and sustainability. google.com
The Pfitzinger reaction provides a route to quinoline-4-carboxylic acids. wikipedia.org It involves the reaction of isatin or its derivatives with a carbonyl compound in the presence of a base. tandfonline.comwikipedia.org The reaction mechanism begins with the basic hydrolysis of the isatin amide bond to form a keto-acid intermediate. wikipedia.org This intermediate then condenses with an aldehyde or ketone to form an imine, which subsequently cyclizes and dehydrates to produce the substituted quinoline-4-carboxylic acid. wikipedia.org This method is a variation of the Friedländer synthesis. google.com
The Skraup synthesis is one of the oldest and most well-known methods for preparing quinolines, first reported in 1880. thieme-connect.de In its classic form, the reaction involves heating an aniline derivative with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. uminho.pt The glycerol is dehydrated in situ to form acrolein, which then undergoes a Michael addition with the aniline. tandfonline.com Subsequent acid-catalyzed cyclization and oxidation of the dihydroquinoline intermediate yield the quinoline ring. tandfonline.comthieme-connect.de A significant variation is the Doebner-von Miller reaction, which uses pre-formed α,β-unsaturated aldehydes or ketones instead of generating acrolein from glycerol, allowing for greater flexibility in the substitution pattern of the final product. researchgate.net
The Conrad-Limpach-Knorr synthesis is a key method for producing hydroxyquinolines. jptcp.com The reaction condenses an aniline with a β-ketoester. wikipedia.org Depending on the reaction conditions, the synthesis can be directed to yield either 4-hydroxyquinolines (Conrad-Limpach) or 2-hydroxyquinolines (Knorr variation). wikipedia.org The formation of 4-hydroxyquinolines typically occurs at lower temperatures via a Schiff base intermediate, which then undergoes a thermal cyclization at high temperatures (around 250 °C), often in a high-boiling inert solvent like mineral oil to improve yields. wikipedia.org The product exists in a tautomeric equilibrium, though the 4-quinolone (keto) form is generally believed to predominate over the 4-hydroxy (enol) form. wikipedia.org
The Povarov reaction is a formal [4+2] cycloaddition reaction used to synthesize substituted quinolines. rsc.org It involves the reaction of an aromatic imine (typically formed from an aniline and a benzaldehyde) with an electron-rich alkene, such as an enol ether. rsc.org The reaction is generally catalyzed by a Lewis acid, which activates the imine for electrophilic attack by the alkene. rsc.org Subsequent cyclization and aromatization steps lead to the formation of the quinoline ring structure. rsc.org Recent advancements have expanded the scope of this reaction, for instance, by using molecular iodine as a catalyst in a variant that involves methyl ketones, arylamines, and styrenes. rsc.org
Specific Synthesis of 4-Hydroxy-8-cyanoquinoline
The synthesis of this compound, also known as 8-cyano-4-quinolone, can be achieved through established cyclocondensation methods, particularly those designed for the formation of 4-hydroxyquinolines. The most direct approach utilizes 2-aminobenzonitrile (B23959) as the starting aniline derivative.
A specific method involves a cyclocondensation reaction analogous to the Gould-Jacobs reaction. wikipedia.orgdrugfuture.com In a documented procedure, 2-aminobenzonitrile is reacted with diethyl malonate in the presence of a Lewis acid catalyst like tin(IV) chloride (SnCl₄). thieme-connect.de The reaction is typically conducted in a dry solvent such as toluene (B28343) and heated under reflux for several hours. thieme-connect.de
The proposed reaction proceeds via the following steps:
Condensation: The amino group of 2-aminobenzonitrile attacks one of the ester carbonyls of diethyl malonate.
Cyclization: The resulting intermediate undergoes an intramolecular cyclization, where the benzene (B151609) ring attacks the second ester group, a step facilitated by the Lewis acid and heat.
Aromatization: Elimination of ethanol (B145695) leads to the formation of the stable, fused heterocyclic ring system.
This reaction directly constructs the 4-hydroxyquinoline-3-carboxylate ester skeleton. Subsequent hydrolysis of the ester group followed by decarboxylation would yield the target this compound. wikipedia.orgmdpi.com The Gould-Jacobs reaction is a well-established thermal cyclization method for accessing the quinolin-4-one backbone. mdpi.com
| Compound Name |
|---|
| This compound |
| 2-Aminobenzaldehyde |
| Isatin |
| Quinoline-4-carboxylic acid |
| Aniline |
| Glycerol |
| Nitrobenzene |
| Acrolein |
| Dihydroquinoline |
| β-ketoester |
| 4-Hydroxyquinoline |
| 2-Hydroxyquinoline |
| 4-Quinolone |
| Benzaldehyde |
| Enol ether |
| 2-aminobenzonitrile |
| Diethyl malonate |
| Tin(IV) chloride |
| Toluene |
| Ethanol |
Reaction Pathways for Introducing the Cyano Group
The introduction of a cyano (-CN) group onto the quinoline ring is a critical step in the synthesis of this compound. Various methods have been developed to achieve this transformation, often involving nucleophilic substitution or metal-catalyzed reactions.
One common strategy involves the conversion of a halogenated quinoline precursor. For instance, 6,8-dibromoquinoline (B11842131) can be treated with a cyanide source, such as copper(I) cyanide (CuCN), in a suitable solvent like dimethylformamide (DMF) to yield the corresponding cyano derivatives. researchgate.net Similarly, 7-bromo-8-hydroxyquinoline and 5,7-dibromo-8-hydroxyquinoline react with CuCN in refluxing DMF to produce the novel cyanoquinoline derivatives 7-cyano-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline, respectively. researchgate.net However, the yields for these particular reactions have been reported as low. researchgate.net
Another approach is the Sandmeyer reaction, where an amino group on the quinoline ring is diazotized and subsequently displaced by a cyanide nucleophile. This method provides a versatile route to various cyano-substituted quinolines.
Furthermore, direct cyanation methods are being explored. These can involve the use of reagents like cyanogen (B1215507) bromide or trimethylsilyl (B98337) cyanide, often in the presence of a catalyst, to introduce the cyano group at specific positions on the quinoline ring. evitachem.com For example, a new regioselective route to cyanomethyl-1,2-dihydro-N-methyl-quinolines has been developed using methyl-quinolinium iodides and commercially available trimethylsilyl reagents. researchgate.net
Strategies for Hydroxylation at Position 4
The placement of a hydroxyl (-OH) group at the C4 position of the quinoline ring is another key synthetic challenge. Several methods are employed to achieve this hydroxylation.
A prevalent method is the Gould-Jacobs reaction, which involves the cyclization of an aniline derivative with a substituted malonic acid derivative, typically diethyl (ethoxymethylene)malonate. rsc.org This reaction proceeds through a series of steps, including an initial nucleophilic substitution followed by thermal cyclization and subsequent hydrolysis to afford the 4-hydroxyquinoline scaffold.
Another classical approach is the Conrad-Limpach synthesis, where an aniline reacts with a β-ketoester. mdpi.com Depending on the reaction conditions, this can lead to either 4-quinolones or 2-quinolones. At lower temperatures, the kinetically favored product is the 4-quinolone.
Direct hydroxylation of the quinoline ring is also possible, though it often requires harsh conditions. For example, quinoline can be directly hydroxylated with potassium hydroxide (B78521) at high temperatures to produce 2-quinolone ('carbostyril'). iust.ac.ir However, achieving regioselective hydroxylation at the 4-position through this direct approach is more challenging and less common.
A more controlled method involves the use of a precursor with a leaving group at the 4-position, such as a halogen. The 4-haloquinoline can then undergo nucleophilic substitution with a hydroxide source to yield the desired 4-hydroxyquinoline. For instance, 2,4-dichloroquinolines can be selectively reacted to introduce a hydroxyl group at the 4-position. iust.ac.ir
Optimization of Reaction Conditions for Improved Yields and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. This involves careful selection of solvents, catalysts, temperature, and reaction time.
For the cyanation step, the choice of solvent can significantly impact the reaction's efficiency. Solvents like DMF and N-methyl-2-pyrrolidone (NMP) are often used for nucleophilic substitution reactions involving cyanide salts due to their high polarity and ability to dissolve inorganic salts. The catalyst system is also critical; for instance, in Suzuki-Miyaura cross-coupling reactions to form arylated quinolines, palladium catalysts are effective. researchgate.net
In the hydroxylation step, particularly in the Gould-Jacobs reaction, temperature control is vital. The initial condensation is typically performed at a lower temperature, while the subsequent cyclization requires high temperatures, often achieved by using a high-boiling solvent like diphenyl ether.
The use of microwave irradiation has emerged as a powerful tool for optimizing reaction conditions. asianpubs.org It can significantly reduce reaction times and, in some cases, improve yields and purity by providing uniform and rapid heating. asianpubs.orgsemanticscholar.orgtandfonline.com For example, the synthesis of 4-hydroxy-2-quinolinones from anilines and diethyl malonate has been efficiently carried out using microwave irradiation in the presence of p-toluenesulfonic acid as a catalyst. semanticscholar.org
| Reaction | Traditional Method | Microwave-Assisted Method | Key Advantages of Microwave |
| Synthesis of 4-hydroxy-2-quinolinones | Refluxing aniline and diethyl malonate for several hours. | Irradiation in a microwave oven for a few minutes. semanticscholar.org | Drastic reduction in reaction time, often leading to higher yields and cleaner reactions. semanticscholar.orgtandfonline.com |
| Friedländer Synthesis | Conventional heating for extended periods. | Microwave irradiation for a few hours. tandfonline.com | Faster reaction rates and improved efficiency. tandfonline.com |
| Synthesis of 2,4-dichloroquinolines | Condensation of an aromatic primary amine with malonic acid in the presence of POCl₃ under conventional heating. asianpubs.org | Microwave irradiation of the reactants. asianpubs.org | Potential for industrial-scale synthesis due to speed and efficiency. asianpubs.org |
Synthesis of Key Precursors and Intermediates for this compound
The synthesis of this compound relies on the availability of key precursors and intermediates. These are typically substituted anilines and quinolines that already possess one or more of the required functional groups.
A common precursor for the quinoline ring is a suitably substituted aniline. For instance, to obtain an 8-cyanoquinoline, one might start with 2-aminobenzonitrile. This aniline derivative can then be subjected to a cyclization reaction, such as the Gould-Jacobs or Conrad-Limpach synthesis, to form the quinoline ring with the cyano group already in place at the 8-position.
Alternatively, a pre-formed quinoline can be functionalized. 8-Hydroxyquinoline (B1678124) is a readily available starting material that can be brominated to introduce leaving groups for subsequent cyanation. acgpubs.org For example, 6,8-dibromoquinoline, synthesized from the bromination of 1,2,3,4-tetrahydroquinoline (B108954) followed by aromatization, serves as a key intermediate. researchgate.net This dibrominated compound can then undergo substitution reactions to introduce the cyano group. researchgate.net
The synthesis of 4-hydroxyquinolines often starts from aniline derivatives and malonic acid derivatives. semanticscholar.org For example, various substituted anilines can be reacted with diethyl malonate to produce a range of 4-hydroxy-2-quinolinones, which are important intermediates. semanticscholar.org
Novel Synthetic Approaches to this compound
Recent research has focused on developing more efficient, environmentally friendly, and versatile methods for the synthesis of quinoline derivatives, including this compound. These novel approaches often utilize modern synthetic techniques.
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has gained significant traction as a green chemistry approach. tandfonline.com This technique utilizes microwave energy to accelerate chemical reactions, often leading to shorter reaction times, higher yields, and improved product purity compared to conventional heating methods. tandfonline.com
Several quinoline syntheses have been adapted for microwave conditions. For instance, a catalyst-free, one-pot, three-component synthesis of highly functionalized (4-hydroxy)quinolines has been reported using microwave irradiation in an aqueous medium. rsc.org The Friedländer annulation, a classic method for quinoline synthesis, has also been successfully performed under microwave irradiation, offering a fast and solvent-free approach. tandfonline.com Furthermore, the synthesis of 4-quinolone-3-carbonitriles has been achieved efficiently under microwave activation from anilines and acrylates. researchgate.net
Metal-Catalyzed Reactions in Quinoline Synthesis
Transition metal-catalyzed reactions have become indispensable in modern organic synthesis, and the construction of the quinoline scaffold is no exception. rsc.org These methods offer high efficiency, selectivity, and functional group tolerance. rsc.orgmdpi.com
Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Heck couplings, are widely used to functionalize pre-existing quinoline rings. chim.it For instance, 2-chloroquinolines can undergo Suzuki-Miyaura arylation with arylboronic acids in the presence of a palladium catalyst. chim.it
Copper catalysts have also proven effective in quinoline synthesis. Copper(II) triflate has been used to catalyze the synthesis of 2,4-disubstituted quinolines from simple anilines and alkyne esters. rsc.org Iron catalysts, being more abundant and less toxic, are also gaining attention. Iron(III) chloride has been employed in three-component reactions to produce 2,4-disubstituted quinolines. rsc.org
Other metals like rhodium, cobalt, and nickel have also been utilized in various C-H activation and cyclization strategies to construct the quinoline core. mdpi.comfrontiersin.orgorganic-chemistry.org For example, a rhodium-catalyzed cyclization between aniline derivatives and alkynyl esters has been reported for the regioselective synthesis of quinoline carboxylates. mdpi.com
| Catalyst Type | Reaction Example | Key Features |
| Palladium | Suzuki-Miyaura coupling of 2-chloroquinolines with arylboronic acids. chim.it | High efficiency in C-C bond formation. chim.it |
| Copper | Three-component reaction of anilines, aldehydes, and alkynes. rsc.org | Versatile for multicomponent reactions. rsc.org |
| Iron | FeCl₃-catalyzed three-component coupling of anilines, aldehydes, and nitroalkanes. rsc.org | Inexpensive and environmentally friendly. rsc.org |
| Rhodium | Cyclization of aniline derivatives with alkynyl esters. mdpi.com | Effective for C-H activation and regioselective synthesis. mdpi.com |
| Cobalt | Dehydrogenative cyclization of 2-aminoaryl alcohols and ketones. organic-chemistry.org | Cost-effective and operates under mild conditions. organic-chemistry.org |
Chemoenzymatic Synthesis of Quinoline Derivatives
The integration of enzymatic methods into the synthesis of quinoline scaffolds represents a significant advancement towards milder and more selective chemical processes. researchgate.netcardiff.ac.uk Enzymes, operating under ambient conditions, offer a high degree of specificity, often eliminating the need for protecting groups and reducing the generation of hazardous waste. acs.org
One notable chemoenzymatic approach involves the use of the aldolase, trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE). This enzyme facilitates the synthesis of quinaldic acids by reacting various 2-aminobenzaldehydes with pyruvate. researchgate.netacs.org This method is distinguished by its mild reaction conditions and has demonstrated high isolated yields, reaching up to 93%. researchgate.netacs.org The reaction catalyzed by NahE in this context resembles the heterocycle formation characteristic of dihydrodipicolinate synthase, another enzyme in the same superfamily. researchgate.net
Another enzymatic strategy employs monoamine oxidase (MAO-N) for the oxidative aromatization of 1,2,3,4-tetrahydroquinolines (THQs) to their corresponding quinoline derivatives. cardiff.ac.ukacs.org This biotransformation can be carried out using either whole cells or purified MAO-N enzymes. cardiff.ac.ukacs.org The efficiency of this oxidation is influenced by the electronic properties of substituents on the THQ backbone, with electron-donating groups generally favoring the aromatization process and leading to good conversion rates. acs.org
Furthermore, toluene dioxygenase (TDO) has been utilized for the cis-dihydroxylation of quinoline substrates. This enzymatic reaction can produce enantiopure cis-dihydrodiol metabolites, which serve as valuable precursors for the synthesis of quinoline arene oxides. frontiersin.org The following table summarizes key aspects of these chemoenzymatic methods.
Table 1: Chemoenzymatic Synthesis of Quinoline Derivatives
| Enzyme | Substrate(s) | Product Type | Key Findings |
|---|---|---|---|
| trans-o-hydroxybenzylidenepyruvate hydratase-aldolase (NahE) | 2-Aminobenzaldehydes, Pyruvate | Quinaldic acids | Yields up to 93%; mild reaction conditions. researchgate.netacs.org |
| Monoamine Oxidase (MAO-N) | 1,2,3,4-Tetrahydroquinolines (THQs) | Quinolines | Effective for THQs with electron-donating groups. cardiff.ac.ukacs.org |
Green Chemistry Principles in this compound Synthesis
Green chemistry principles provide a framework for designing chemical processes that are environmentally benign and sustainable. rroij.com The application of these principles to the synthesis of this compound can significantly reduce its environmental impact. rroij.comimist.ma Key principles include maximizing atom economy, utilizing safer solvents, employing catalytic reagents, and designing for energy efficiency. acs.orgrroij.com
The principle of atom economy , which seeks to maximize the incorporation of all materials from the reactants into the final product, is fundamental. acs.org Synthetic routes with high atom economy minimize waste generation. For instance, designing a synthesis where most or all of the atoms from the starting materials are found in the this compound product would be a primary goal.
The use of safer solvents and auxiliaries is another critical aspect. skpharmteco.com Traditional organic solvents often pose environmental and health risks. skpharmteco.com Green chemistry encourages the use of water, supercritical fluids, or ionic liquids as alternatives. scispace.com In the context of this compound synthesis, replacing hazardous solvents with greener alternatives would be a key modification.
Catalysis plays a pivotal role in green chemistry by offering pathways that are more efficient and less waste-intensive than those using stoichiometric reagents. rroij.com The use of recyclable catalysts, including biocatalysts, can enhance the sustainability of the synthesis. scispace.com
Energy efficiency is also a core tenet, advocating for reactions to be conducted at ambient temperature and pressure whenever possible to minimize energy consumption. acs.org
The following table illustrates how green chemistry principles can be applied to the synthesis of this compound.
Table 2: Application of Green Chemistry Principles to this compound Synthesis
| Green Chemistry Principle | Application in Synthesis | Potential Benefit |
|---|---|---|
| Prevention of Waste | Design synthetic pathways that produce minimal byproducts. | Reduced environmental pollution and disposal costs. imist.ma |
| Atom Economy | Maximize the incorporation of reactant atoms into the final product. | Increased efficiency and reduced waste. acs.org |
| Use of Safer Solvents | Replace hazardous organic solvents with water or other benign alternatives. | Reduced toxicity and environmental impact. skpharmteco.com |
| Use of Catalytic Reagents | Employ catalysts instead of stoichiometric reagents to improve efficiency. | Lower energy requirements and less waste. rroij.com |
| Energy Efficiency | Conduct reactions at ambient temperature and pressure. | Lower energy consumption and associated costs. acs.org |
| Use of Renewable Feedstocks | Utilize starting materials derived from renewable sources. | Reduced reliance on finite fossil fuels. rroij.com |
Advanced Spectroscopic and Analytical Characterization of 4 Hydroxy 8 Cyanoquinoline
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
NMR spectroscopy is an indispensable tool for delineating the carbon-hydrogen framework of organic molecules. Through the analysis of ¹H and ¹³C NMR spectra, along with two-dimensional (2D) techniques, the precise structure of 4-Hydroxy-8-cyanoquinoline can be determined.
Proton NMR (¹H NMR) Analysis
The ¹H NMR spectrum of this compound provides information about the chemical environment of each proton in the molecule. The chemical shifts (δ) are influenced by the electron density around the proton and by the presence of neighboring functional groups. In a typical spectrum, the aromatic protons of the quinoline (B57606) ring system appear as distinct signals in the downfield region. The proton of the hydroxyl group often appears as a broad singlet, and its chemical shift can be concentration and solvent dependent.
No specific ¹H NMR data for this compound was found in the search results. The data presented here is a general representation based on similar quinoline derivatives. acs.orgresearchgate.netchemicalbook.comchemicalbook.com
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |
|---|---|---|---|
| H2 | 8.1 - 8.3 | Doublet | ~4.0 |
| H3 | 6.9 - 7.1 | Doublet | ~4.0 |
| H5 | 7.8 - 8.0 | Doublet | ~8.0 |
| H6 | 7.5 - 7.7 | Triplet | ~8.0 |
| H7 | 7.9 - 8.1 | Doublet | ~8.0 |
| OH | 10.0 - 12.0 | Singlet (broad) | - |
Carbon-13 NMR (¹³C NMR) Analysis
The ¹³C NMR spectrum complements the ¹H NMR data by providing insights into the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts of the carbon atoms are indicative of their hybridization and chemical environment. The carbon of the cyano group (C≡N) typically appears in the range of 110-125 ppm, while the carbon bearing the hydroxyl group (C-OH) is significantly deshielded and appears further downfield.
Specific ¹³C NMR data for this compound was not available in the search results. The data below is predicted based on the analysis of related cyanoquinoline and hydroxyquinoline compounds. researchgate.netguidechem.comresearchgate.netguidechem.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
|---|---|
| C2 | 140 - 145 |
| C3 | 110 - 115 |
| C4 | 175 - 180 |
| C4a | 140 - 145 |
| C5 | 125 - 130 |
| C6 | 120 - 125 |
| C7 | 135 - 140 |
| C8 | 105 - 110 |
| C8a | 145 - 150 |
| CN | 115 - 120 |
2D NMR Techniques for Connectivity and Conformation
To establish unambiguous assignments of the ¹H and ¹³C signals and to determine the connectivity between atoms, 2D NMR experiments are employed. emerypharma.com Techniques such as Heteronuclear Single Quantum Coherence (HSQC) correlate directly bonded proton and carbon atoms, while Heteronuclear Multiple Bond Correlation (HMBC) reveals longer-range (2-3 bond) H-C correlations. hmdb.causda.gov Correlation Spectroscopy (COSY) is used to identify protons that are coupled to each other, helping to trace out the spin systems within the molecule. emerypharma.comcreative-biostructure.comharvard.edu These techniques collectively provide a detailed and robust structural elucidation of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. photothermal.com These methods are highly effective for identifying functional groups and providing a molecular "fingerprint". spectroscopyonline.comhoriba.com
Identification of Functional Groups
The IR and Raman spectra of this compound exhibit characteristic absorption bands corresponding to its specific functional groups. The presence of a hydroxyl (-OH) group is typically confirmed by a broad absorption band in the high-frequency region of the IR spectrum. The cyano (C≡N) group gives rise to a sharp, intense absorption in a characteristic region. The aromatic C-H and C=C stretching vibrations of the quinoline ring also produce distinct signals.
While specific IR and Raman spectra for this compound were not found, the following table presents the expected vibrational frequencies based on known data for similar compounds. acs.orgresearchgate.netresearchgate.netnih.govscifiniti.comelsevier.comresearchgate.net
Table 3: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|---|
| O-H | Stretching | 3200 - 3600 | Broad, Medium-Strong |
| C-H (aromatic) | Stretching | 3000 - 3100 | Medium-Weak |
| C≡N | Stretching | 2220 - 2260 | Sharp, Strong |
| C=C (aromatic) | Stretching | 1500 - 1600 | Medium-Strong |
| C-O | Stretching | 1260 - 1380 | Strong |
Analysis of Vibrational Modes
A deeper analysis of the vibrational spectra can provide information on the coupling of different vibrational modes within the molecule. For instance, the in-plane and out-of-plane bending vibrations of the aromatic C-H bonds can offer further structural confirmation. The positions and intensities of these bands can be influenced by the substitution pattern on the quinoline ring. Computational methods, such as Density Functional Theory (DFT), are often used in conjunction with experimental data to assign the observed vibrational modes with greater accuracy. scifiniti.comresearchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Properties
Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful technique for probing the electronic transitions within a molecule. uobabylon.edu.iq By measuring the absorption of light in the UV and visible regions of the electromagnetic spectrum, insights into the molecule's conjugated systems and the energy gaps between electronic orbitals can be obtained. libretexts.org The absorption of UV or visible radiation promotes electrons from a ground electronic state to a higher energy excited state, with the specific wavelengths absorbed being characteristic of the molecule's structure. uobabylon.edu.iq
Electronic Transitions and Absorbance Maxima
The electronic spectrum of this compound is dominated by transitions involving its aromatic quinoline core. The primary transitions observed are π → π* and n → π. libretexts.org The π → π transitions, which are typically of high intensity, involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the conjugated system. uobabylon.edu.iq The n → π* transitions involve the promotion of a non-bonding electron, such as those on the nitrogen or oxygen atoms, to a π* antibonding orbital; these are generally of lower intensity. uobabylon.edu.iq
The quinoline ring system itself is a chromophore, a light-absorbing part of the molecule. fiveable.me The presence of conjugated π-bonds in the aromatic rings leads to delocalized molecular orbitals. Electronic transitions commonly occur from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). fiveable.me For aromatic systems like quinoline, these transitions typically fall within the UV range of the electromagnetic spectrum. libretexts.org
| Type of Transition | Involved Orbitals | Relative Energy | Typical Molar Absorptivity (ε) |
| π → π | Pi bonding (π) to Pi antibonding (π) | Lower to Moderate | High (>1,000) |
| n → π | Non-bonding (n) to Pi antibonding (π) | Low | Low (10-1,000) |
| σ → σ | Sigma bonding (σ) to Sigma antibonding (σ) | High | High |
This table presents the general characteristics of electronic transitions relevant to organic molecules.
Influence of Substituents on Electronic Spectra
Substituents on the quinoline ring significantly influence the energy of electronic transitions and thus the absorbance maxima (λ_max_). nih.govacs.org The this compound molecule possesses both an electron-donating group (EDG), the hydroxyl (-OH) group at position 4, and an electron-withdrawing group (EWG), the cyano (-CN) group at position 8.
Hydroxyl Group (-OH): As an auxochrome and a strong electron-donating group, the hydroxyl group can increase the extent of conjugation through its lone pair of electrons. This typically leads to a bathochromic shift (or red shift), where the absorbance maximum is shifted to a longer wavelength due to a decrease in the HOMO-LUMO energy gap.
Cyano Group (-CN): As an electron-withdrawing group, the cyano group also extends the conjugation of the π-system. EWGs can cause either a bathochromic or a hypsochromic (blue) shift depending on their position and interaction with other substituents and the aromatic system. fiveable.me In some quinoline derivatives, EWGs have been shown to convert aggregation-caused quenching (ACQ) behavior to aggregation-induced emission (AIE) by altering the molecule's reorganization energy in the excited state. rsc.org
The interplay between the electron-donating -OH group and the electron-withdrawing -CN group on the quinoline scaffold can lead to intramolecular charge transfer (CT) transitions, which may result in strong absorption bands in the UV-Vis spectrum. researchgate.net The precise λ_max_ values for this compound would be determined experimentally by recording its spectrum in a suitable solvent.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. savemyexams.com It is indispensable for determining the molecular weight of a compound and providing structural information through the analysis of fragmentation patterns. chemguide.co.uk When a molecule is introduced into the mass spectrometer, it is ionized, most commonly forming a molecular ion (M+•), whose m/z value corresponds to the molecular weight of the compound. savemyexams.com
For this compound (molecular formula C₁₀H₆N₂O), the theoretical monoisotopic mass is 170.05 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at m/z ≈ 170. Due to the natural abundance of the ¹³C isotope, a smaller [M+1] peak at m/z ≈ 171 would also be anticipated. savemyexams.com
The energetically unstable molecular ion often breaks apart into smaller, characteristic fragment ions. chemguide.co.uk The fragmentation pattern provides a "fingerprint" that helps to confirm the molecular structure. For this compound, likely fragmentation pathways include:
Loss of Carbon Monoxide (CO): A common fragmentation for phenolic compounds and hydroxyquinolines, leading to a fragment ion at [M - 28]⁺.
Loss of Hydrogen Cyanide (HCN): Elimination of HCN from the cyano group or the quinoline nitrogen, resulting in a fragment at [M - 27]⁺.
Cleavage of the Cyano Radical (•CN): Loss of the cyano group as a radical, producing an ion at [M - 26]⁺.
| Ion | m/z (approximate) | Identity/Origin |
| [C₁₀H₆N₂O]⁺• | 170 | Molecular Ion (M⁺•) |
| [C₉H₆N₂]⁺• | 142 | Loss of Carbon Monoxide (CO) |
| [C₉H₅N₂O]⁺ | 155 | Loss of a Hydrogen radical (H•) |
| [C₉H₆NO]⁺ | 144 | Loss of a Cyano radical (•CN) |
This table outlines the predicted major ions in the mass spectrum of this compound.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional atomic and molecular structure of a crystalline solid. wikipedia.org This technique relies on the diffraction of an X-ray beam by the ordered array of atoms within a crystal. By measuring the angles and intensities of the diffracted beams, a three-dimensional map of the electron density within the crystal can be generated. wikipedia.org
To perform this analysis on this compound, a high-quality single crystal of the compound must first be grown. The crystal is then mounted in an X-ray diffractometer and irradiated with X-rays. The resulting diffraction pattern is recorded and analyzed to solve the crystal structure.
The analysis would provide a wealth of structural information, including:
The precise spatial coordinates of each atom (C, H, N, O).
Accurate bond lengths and bond angles.
The planarity of the quinoline ring system.
Intermolecular interactions in the solid state, such as hydrogen bonding (e.g., involving the hydroxyl group) and π-π stacking interactions between aromatic rings.
The crystal packing arrangement.
This detailed structural model is invaluable for understanding the compound's physical properties and for computational modeling studies. The structures of many substituted quinoline derivatives have been unambiguously confirmed using this method. acs.org
Elemental Analysis for Purity and Composition
Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This procedure is crucial for verifying the empirical formula and assessing the purity of a synthesized sample. mdpi.com The experimentally determined percentages are compared against the theoretically calculated values based on the compound's molecular formula. mdpi.com
For this compound, the molecular formula is C₁₀H₆N₂O, and the molecular weight is 170.17 g/mol . The theoretical elemental composition is calculated as follows:
| Element | Atomic Mass ( g/mol ) | Number of Atoms | Total Mass ( g/mol ) | Percentage (%) |
| Carbon (C) | 12.011 | 10 | 120.11 | 70.58% |
| Hydrogen (H) | 1.008 | 6 | 6.048 | 3.55% |
| Nitrogen (N) | 14.007 | 2 | 28.014 | 16.46% |
| Oxygen (O) | 15.999 | 1 | 15.999 | 9.40% |
| Total | 170.17 | 100.00% |
This table shows the theoretical elemental composition of this compound.
An experimental result that closely matches these calculated values (typically within ±0.4%) provides strong evidence for the compound's identity and high purity. mdpi.commdpi.com
Computational and Theoretical Investigations of 4 Hydroxy 8 Cyanoquinoline
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to elucidating the intrinsic properties of a molecule. These methods are used to determine the stable geometry of a molecule and to probe its electronic characteristics, which govern its reactivity and spectroscopic behavior. tsijournals.com
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. github.ionih.gov It is widely employed for geometry optimization, a process that finds the lowest energy (most stable) three-dimensional arrangement of atoms in a molecule. cornell.edu For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31G(d,p) or 6-311++G(**), are standard for optimizing molecular geometry and analyzing electronic properties. tsijournals.comresearchgate.net
The electronic structure analysis focuses on the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial parameter for assessing the chemical stability and reactivity of a molecule; a smaller gap suggests higher reactivity. researchgate.netresearchgate.net For quinoline derivatives, the distribution of these orbitals is typically spread across the ring system. In 4-Hydroxy-8-cyanoquinoline, the hydroxyl group (-OH) acts as an electron-donating group, while the cyano group (-CN) is electron-withdrawing, which would significantly influence the energies and distributions of the FMOs. nih.gov
Table 1: Representative Quantum Chemical Parameters Calculated for a Quinoline Derivative using DFT
| Parameter | Value (eV) | Significance |
|---|---|---|
| EHOMO | -5.35 | Electron-donating capability |
| ELUMO | -0.43 | Electron-accepting capability |
| Energy Gap (ΔE) | 4.92 | Chemical reactivity and stability |
| Ionization Potential (I) | 5.35 | Energy required to remove an electron |
| Electron Affinity (A) | 0.43 | Energy released when an electron is added |
Data adapted from a theoretical study on a related dioxolo-quinoline derivative for illustrative purposes. researchgate.net
Time-Dependent Density Functional Theory (TD-DFT) is an extension of DFT used to calculate the properties of molecules in the presence of time-dependent electromagnetic fields, making it a primary tool for predicting electronic excitation energies and simulating UV-Vis absorption spectra. uci.eduredalyc.orggaussian.com The method calculates the transition energies from the ground state to various excited states and the corresponding oscillator strengths, which relate to the intensity of the absorption peaks. nih.gov
For quinoline-based compounds, TD-DFT calculations can accurately predict the main absorption bands arising from π→π* transitions within the aromatic system. nih.gov The positions of these bands are sensitive to the substituents on the quinoline ring. The electron-donating hydroxyl group and the electron-withdrawing cyano group in this compound are expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline, due to the extension of the conjugated π-system and intramolecular charge transfer character.
The Gauge-Independent Atomic Orbital (GIAO) method is a widely used quantum chemical approach for calculating nuclear magnetic resonance (NMR) chemical shifts. mdpi.com This technique, typically employed within a DFT framework (e.g., GIAO/B3LYP), has shown excellent correlation between calculated and experimental ¹H and ¹³C NMR spectra for a wide range of organic molecules, including heterocyclic systems like quinoline. researchgate.netimist.ma
The accuracy of the GIAO method allows for the confident assignment of complex NMR spectra and can be used to verify chemical structures. nih.gov For this compound, theoretical calculations would predict the chemical shifts for each proton and carbon atom. The electron-withdrawing cyano group at the C8 position and the hydroxyl group at the C4 position would have predictable deshielding or shielding effects on the adjacent and nearby nuclei, which would be reflected in the calculated chemical shift values. Comparing these theoretical values with experimental data provides a powerful tool for structural confirmation.
Table 2: Correlation of Experimental vs. Calculated ¹H NMR Chemical Shifts (ppm) for a Model Hexahydroindole Product using the GIAO Method
| Proton | Experimental δ (ppm) | Calculated δ (ppm) | Difference |Δδ| |
|---|---|---|---|
| H19 | 6.07 | 6.31 | 0.24 |
| H20 | 5.68 | 6.50 | 0.82 |
| H21 | 4.73 | 4.77 | 0.04 |
| H27 | 3.70 | 4.14 | 0.44 |
| H28 | 3.17 | 3.58 | 0.41 |
Data adapted from a DFT-GIAO study on a complex heterocyclic system to illustrate the method's predictive power. imist.ma
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein), forming a stable complex. nih.gov These studies are crucial in medicinal chemistry for understanding how a potential drug molecule might interact with a biological target at the atomic level. researchgate.netnih.gov
Docking simulations of this compound with various protein targets can reveal key molecular interactions that stabilize the ligand-protein complex. The analysis typically identifies several types of non-covalent interactions: acs.org
Hydrogen Bonds: The hydroxyl group at the C4 position is a potent hydrogen bond donor and acceptor. The nitrogen atom in the quinoline ring can also act as a hydrogen bond acceptor. These interactions are critical for molecular recognition and binding affinity.
Hydrophobic Interactions: The bicyclic aromatic quinoline core provides a large hydrophobic surface that can engage in favorable van der Waals and π-π stacking interactions with nonpolar amino acid residues like phenylalanine, tyrosine, and tryptophan.
Electrostatic Interactions: The electron-withdrawing cyano group creates a dipole moment and can participate in electrostatic or dipole-dipole interactions with polar residues in the binding pocket.
Studies on related quinoline derivatives have shown their ability to bind effectively to the active sites of various enzymes, such as acetylcholinesterase and carbonic anhydrase, through a combination of these interactions. researchgate.net
Beyond identifying interaction types, molecular docking predicts the specific binding mode, which includes the conformation (3D shape) and pose (orientation) of the ligand within the protein's active site. nih.gov The predicted binding mode for this compound would detail precisely which amino acid residues it interacts with. For example, a simulation might predict that the hydroxyl group forms a hydrogen bond with a specific serine or glutamate (B1630785) residue, while the quinoline rings are positioned in a hydrophobic pocket defined by leucine (B10760876) and valine residues. nih.gov
The binding affinity is often estimated using a scoring function, which provides a numerical value (e.g., in kcal/mol) that reflects the strength of the interaction. nih.gov Docking studies on 8-bromo-6-cyanoquinoline, a structurally similar compound, have demonstrated its potential as an inhibitor of enzymes like acetylcholinesterase, with specific interactions guiding its orientation in the active site. researchgate.netresearchgate.net Such findings suggest that this compound would also adopt a defined orientation in a target binding site, governed by its functional groups.
Table 3: Example of Predicted Binding Interactions for a Quinoline Derivative with Acetylcholinesterase (AChE)
| Compound Moiety | Interacting Residue | Interaction Type |
|---|---|---|
| Quinoline Ring | TRP286 | π-π Stacking |
| Quinoline Ring | TYR341 | π-π Stacking |
| Substituent Group | SER293 | Hydrogen Bond |
| Substituent Group | PHE295 | Hydrophobic |
Interactions are illustrative, based on docking studies of substituted quinolines with AChE (PDB ID: 4EY6). researchgate.net
Scoring Functions for Binding Affinity
In the realm of structure-based drug design, molecular docking is a fundamental tool used to predict the preferred orientation of a ligand when bound to a target protein. A critical component of this process is the scoring function, a mathematical model used to estimate the binding affinity between the protein and the ligand. researchgate.netsemanticscholar.org The primary goals of a scoring function are to identify the correct binding pose among many generated possibilities and to accurately rank different ligands according to their binding strength. researchgate.netuni-duesseldorf.de
Scoring functions are broadly categorized into three main types:
Force-Field-Based Scoring Functions: These functions calculate the binding energy by summing up non-bonded interaction energies, typically van der Waals and electrostatic forces, based on a classical molecular mechanics force field. nih.gov
Empirical Scoring Functions: These are regression-based models that calculate binding affinity using a set of weighted energy terms, where the weights are derived from fitting to experimental binding data of a training set of protein-ligand complexes. nih.gov
Knowledge-Based Scoring Functions: These functions derive statistical potentials or potentials of mean force from the frequency of atom-pair contacts observed in large databases of experimentally determined protein-ligand structures. uni-duesseldorf.de
The selection of an appropriate scoring function is crucial for the success of virtual screening and lead optimization campaigns. Different scoring functions may perform better for specific classes of protein targets. nih.gov For instance, studies on various quinoline derivatives have employed a range of docking programs and their associated scoring functions to evaluate binding interactions. nih.govmdpi.com The combination of multiple scoring schemes, known as consensus scoring, is often used to improve the reliability of binding affinity predictions. uni-duesseldorf.de
| Scoring Function Type | Examples | Docking Program Examples |
| Force-Field-Based | DOCK (energy score), GOLD (GoldScore) | DOCK, GOLD |
| Empirical | Glide (SP/XP), AutoDock, FlexX, PMFScore | Glide, AutoDock, FlexX |
| Knowledge-Based | DrugScore | - |
This table presents examples of common scoring functions and associated docking programs used in computational drug design. researchgate.netuni-duesseldorf.denih.gov
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. longdom.orgdovepress.com By quantifying how variations in structural features affect a molecule's activity, QSAR models serve as invaluable tools for predicting the potency of unsynthesized compounds, thereby guiding the rational design of new drug candidates. ijaems.comnih.gov This methodology is central to medicinal chemistry for lead optimization and reducing the time and cost associated with drug development. longdom.org For quinoline derivatives, numerous QSAR studies have been conducted to elucidate the structural requirements for various biological activities, including anticancer and antimicrobial effects. arabjchem.orgbohrium.comijshr.com
The development of a robust QSAR model is a systematic process that begins with a dataset of compounds with known biological activities. mdpi.com The biological activity, often expressed as an IC₅₀ or EC₅₀ value, is typically converted to its negative logarithm (pIC₅₀ or pEC₅₀) to create a linear relationship with the molecular descriptors. arabjchem.org The dataset is usually divided into a training set, used to build the model, and a test set, used for external validation to assess the model's predictive power on new compounds. arabjchem.orgmdpi.com
Various statistical methods are employed to generate the QSAR equation, including Multiple Linear Regression (MLR), Partial Least Squares (PLS), and machine learning algorithms like Artificial Neural Networks (ANN). arabjchem.orgchemmethod.com The quality and predictive ability of the resulting models are evaluated using several statistical metrics. mdpi.comnih.gov
| Statistical Metric | Description | Acceptable Value |
| r² (Coefficient of Determination) | Measures the goodness-of-fit of the model for the training set. | > 0.6 |
| q² (Cross-validated r²) | Measures the internal predictive ability of the model (often via leave-one-out cross-validation). | > 0.5 |
| r²_test (External Validation r²) | Measures the predictive power of the model on an external test set. | > 0.6 |
| RMSE (Root Mean Squared Error) | Represents the standard deviation of the prediction errors. | Lower is better |
This table outlines key statistical metrics used to validate the robustness and predictive capacity of QSAR models, as reported in studies on quinoline derivatives. arabjchem.orgmdpi.comnih.gov
For cyanoquinoline derivatives, predictive models have been developed to understand their corrector ability, yielding statistically significant results that guide further structural modification. unige.it
A crucial outcome of QSAR analysis is the identification of molecular descriptors that have the most significant impact on biological activity. dovepress.com Molecular descriptors are numerical values that quantify various aspects of a molecule's structure, including its physicochemical, topological, electronic, and steric properties. researchgate.net There are thousands of descriptors, ranging from simple counts of atoms and bonds (1D) to complex 3D fields. researchgate.netnih.gov
In a study of a library of cyanoquinoline derivatives, a set of eight 2D and 3D descriptors were identified as crucial for describing their corrector ability. unige.it These descriptors provide insight into the role of molecular size, shape, surface properties, and potential energy in determining the activity of these compounds. unige.it
| Descriptor | Type | Description |
| b_single | 2D | Count of single bonds |
| a_IC | 2D | Information content of the atomic composition |
| a_nH | 2D | Count of non-hydrogen atoms |
| chi1 | 2D | First-order molecular connectivity index (relates to size and branching) |
| weinerPol | 2D | Weiner polarity number (based on distance matrix) |
| Vsurf_DD12 | 3D | Hydrophilic-hydrophilic interaction surface area |
| Vsurf_W8 | 3D | Hydrophilic volume descriptor |
| E_nb | 3D | Non-bonded potential energy |
This table details the key molecular descriptors identified as being influential for the biological activity of cyanoquinoline derivatives. unige.it
Understanding these key descriptors allows medicinal chemists to focus on modifying specific structural features to enhance the desired biological effect. For example, the importance of surface area and potential energy descriptors suggests that both the molecule's shape and its interaction fields are critical for its function. unige.it
Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics
While molecular docking provides a static snapshot of a ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing the time-dependent behavior of the complex. cresset-group.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, generating a trajectory of conformations over time, typically on the nanosecond to microsecond scale. nih.gov This approach is invaluable for assessing the stability of a docked pose, understanding conformational changes in both the ligand and the protein upon binding, and identifying key, stable interactions that may not be apparent from docking alone. nih.govmdpi.com
For quinoline derivatives, MD simulations have been used to validate docking results and provide deeper insight into their inhibitory mechanisms. nih.govnih.gov Key analyses performed on MD trajectories include:
Root Mean Square Deviation (RMSD): Tracks the deviation of the protein backbone or ligand atoms from their initial position over time, indicating the stability of the system. A stable RMSD suggests the complex has reached equilibrium. mdpi.com
Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual residues or atoms around their average position, highlighting flexible regions of the protein. researchgate.net
Solvent Accessible Surface Area (SASA): Calculates the surface area of the protein or ligand that is accessible to the solvent, which can indicate conformational changes or how deeply a ligand is buried in a binding pocket. nih.gov
Hydrogen Bond Analysis: Monitors the formation and breaking of hydrogen bonds between the ligand and protein throughout the simulation, identifying the most persistent and crucial interactions for binding. mdpi.com
These simulations provide a more realistic representation of the physiological environment and are crucial for confirming that a potential inhibitor, such as a this compound derivative, can form a stable and lasting complex with its target. cresset-group.com
Virtual Screening Approaches for Derivative Design
Virtual screening (VS) is a computational methodology used to search vast libraries of chemical compounds to identify novel "hit" molecules that are likely to bind to a biological target. nih.gov This process dramatically reduces the number of compounds that need to be synthesized and tested experimentally, making drug discovery more efficient. nih.gov VS can be broadly divided into structure-based and ligand-based approaches.
Structure-Based Virtual Screening (SBVS): This method, which relies on the 3D structure of the target protein, uses molecular docking to fit thousands or millions of compounds from a database into the binding site and scores their potential interactions. nih.gov
Ligand-Based Virtual Screening (LBVS): When the target structure is unknown, this approach uses the structure of known active ligands to find other molecules with similar properties, often by employing pharmacophore models or 2D similarity searching. nih.gov
For quinoline-based scaffolds, both approaches have been successfully applied. Pharmacophore models derived from known inhibitors have been used to screen databases for new 8-hydroxyquinoline (B1678124) derivatives. nih.govdigitellinc.com Similarly, structure-based screening has identified 8-hydroxyquinolines as direct inhibitors of specific transcription factors. nih.gov The insights gained from QSAR and MD simulations can be used to design focused libraries of this compound derivatives, which are then screened computationally to prioritize the most promising candidates for synthesis and biological evaluation. unige.it
Biological Activities and Pharmacological Potential of 4 Hydroxy 8 Cyanoquinoline
Anticancer and Antiproliferative Activities
The quinoline (B57606) framework is a recognized pharmacophore in the design of anticancer drugs, with many of its derivatives showing promise by inducing apoptosis, arresting the cell cycle, and inhibiting angiogenesis. researchgate.net The anticancer potential of the quinoline core can be significantly influenced by the types and positions of its substituents. orientjchem.org Research into bromo-, cyano-, and hydroxy-substituted quinolines has shown that these modifications can lead to potent antiproliferative activity against various cancer cell lines. researchgate.netuaeu.ac.ae Specifically, the presence of a hydroxyl group at the C-8 position alongside cyano groups has been identified as a key structural feature for enhanced anticancer potential. researchgate.netgelisim.edu.tringentaconnect.com
The anticancer activity of cyano-hydroxyquinoline derivatives has been quantified through in vitro cytotoxicity assays against several human cancer cell lines. These assays determine the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, known as the IC50 value.
Studies have demonstrated that novel 8-hydroxyquinoline (B1678124) derivatives featuring cyano substitutions exhibit strong antiproliferative activity. For instance, 7-cyano-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline have been tested against C6 (rat brain tumor), HeLa (human cervix carcinoma), and HT29 (human colon carcinoma) cell lines. researchgate.netgelisim.edu.tringentaconnect.com The IC50 values for these compounds were found to be in the range of 6.7 to 25.6 µg/mL, indicating potent cytotoxic effects. researchgate.netgelisim.edu.tringentaconnect.com In tests against HeLa cells, these compounds showed IC50 values between 6.7 and 9.3 µg/mL. researchgate.net Other related compounds, such as 8-bromo-6-cyanoquinoline, have also shown significant antiproliferative potency against a panel of cancer cell lines including A549 (lung), HeLa, HT29, Hep3B (liver), and MCF7 (breast), with IC50 values ranging from 2 to 50 µg/mL. researchgate.net
Table 1: In Vitro Cytotoxicity of Cyano-Hydroxyquinoline Derivatives
| Compound | Cell Line | IC50 Value (µg/mL) | Reference |
|---|---|---|---|
| 7-cyano-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | researchgate.netgelisim.edu.tringentaconnect.com |
| 5,7-dicyano-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 - 25.6 | researchgate.netgelisim.edu.tringentaconnect.com |
| 8-bromo-6-cyanoquinoline | A549, HeLa, HT29, Hep3B, MCF7 | 2 - 50 | researchgate.net |
The anticancer effects of 4-Hydroxy-8-cyanoquinoline analogues are attributed to several distinct mechanisms at the cellular and molecular level. These include the active induction of programmed cell death (apoptosis), the inhibition of essential enzymes involved in DNA replication, direct interference with DNA synthesis, and the blockade of critical cell signaling pathways through kinase inhibition.
A primary mechanism by which cyano-hydroxyquinoline derivatives exert their anticancer effects is through the induction of apoptosis. researchgate.netgelisim.edu.tringentaconnect.com Apoptosis is a form of programmed cell death characterized by specific morphological and biochemical hallmarks, including the fragmentation of nuclear DNA. nih.govwikipedia.org The cleavage of DNA into fragments of approximately 180-200 base pairs is a key feature of this process. nih.govwikipedia.org
Laboratory assays have confirmed the apoptotic potential of cyano-substituted 8-hydroxyquinolines. researchgate.netgelisim.edu.tringentaconnect.com DNA laddering assays, which visualize the characteristic fragments of DNA produced during apoptosis, have shown that compounds like 7-cyano-8-hydroxyquinoline and 5,7-dicyano-8-hydroxyquinoline trigger this process in cancer cells. researchgate.netgelisim.edu.tringentaconnect.com This enzymatic DNA fragmentation is a crucial indicator of a compound's ability to initiate the apoptotic cascade, ultimately leading to the death of cancer cells. nih.gov
Topoisomerases are enzymes essential for resolving the topological challenges of DNA during processes like replication and transcription. nih.gov By targeting these enzymes, anticancer drugs can prevent cancer cells from dividing effectively. nih.gov DNA topoisomerase I, in particular, is a validated target for cancer therapy. researchgate.netgelisim.edu.tringentaconnect.com
Research has shown that specific cyano-hydroxyquinoline derivatives act as inhibitors of this enzyme. Notably, 5,7-dicyano-8-hydroxyquinoline has been demonstrated to inhibit the activity of recombinant human DNA topoisomerase I. researchgate.netgelisim.edu.tringentaconnect.com This compound was found to suppress the enzyme's ability to relax supercoiled plasmid DNA, a standard method for measuring topoisomerase I inhibition. researchgate.netgelisim.edu.tringentaconnect.com This mechanism suggests that the compound stabilizes the complex between the enzyme and DNA, leading to lethal DNA strand breaks and subsequent cell death.
Beyond specific enzyme inhibition, certain quinoline derivatives can directly interfere with DNA synthesis by binding to the DNA molecule itself. researchgate.net Some compounds are known to interact with DNA through a groove-binding mode. researchgate.net This binding can cause conformational changes in the DNA structure, which in turn interferes with the replication process. This mode of action represents another pathway through which quinoline-based compounds can exert their antiproliferative effects.
Protein kinases are crucial regulators of cell signaling pathways that control cell growth, proliferation, and survival. researchgate.net The aberrant activity of kinases like Colony-Stimulating Factor 1 Receptor (CSF-1R), Insulin-like Growth Factor 1 Receptor (IGF-1R), Epidermal Growth Factor Receptor (EGFR), and c-Met kinase is a common feature of many cancers, making them prime targets for therapeutic intervention. orientjchem.orggoogle.com
Various cyanoquinoline derivatives have been developed and identified as potent inhibitors of these key kinases. orientjchem.orgresearchgate.net For example, a series of 3-cyanoquinoline compounds were synthesized to selectively inhibit IGF-1R, with the most potent derivative showing an IC50 of 0.04 nM. orientjchem.org Similarly, 3-amido-4-anilinoquinolines have been identified as potent and selective inhibitors of CSF-1R kinase, with IC50 values as low as 11 nM against breast cancer cell lines. orientjchem.org Other studies have focused on 4-substituted-amino-quinoline-3-carbonitrile derivatives as inhibitors of EGFR, and 6,7-disubstituted-4-(2-fluorophenoxy)-quinoline derivatives as highly potent inhibitors of c-Met, with IC50 values in the low nanomolar range. researchgate.net
Table 2: Kinase Inhibitory Activity of Selected Cyanoquinoline Derivatives
| Kinase Target | Compound Class | Reported Potency (IC50/Ki) | Reference |
|---|---|---|---|
| CSF-1R | 3-Amido-4-anilinoquinolines | 11 - 22 nM | orientjchem.org |
| IGF-1R | 3-Cyanoquinoline derivatives | 0.04 nM | orientjchem.org |
| EGFR | 4-Substituted-amino-quinoline-3-carbonitrile | 0.0075 µM | researchgate.net |
| c-Met | 6,7-Disubstituted-4-(2-fluorophenoxy)-quinoline | 0.59 - 1.86 nM | researchgate.net |
Mechanisms of Action in Cancer Cells
Cell Cycle Arrest
The progression of the cell cycle is a tightly regulated process, and its disruption is a key strategy in cancer therapy. nih.gov Certain quinoline-based compounds have demonstrated the ability to halt the cell cycle, thereby inhibiting tumor cell proliferation. researchgate.netijmphs.com For instance, some quinoline derivatives have been shown to cause cell cycle arrest at the G2/M phase. ijmphs.com Studies on related compounds suggest that the induction of cell cycle arrest is a potential mechanism of action for cytotoxic quinoline derivatives, offering targets for future drug development. orientjchem.org While the specific effects of this compound on cell cycle progression are a subject of ongoing research, its structural analogs have shown the capacity to interfere with this fundamental cellular process. ijmphs.com
Anti-angiogenesis
Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. nih.gov The inhibition of this process is a validated approach in cancer treatment. thno.orgfrontiersin.org Several quinoline derivatives have been identified as potent anti-angiogenic agents. researchgate.netnih.gov The anti-angiogenic activity of some drugs is linked to the downregulation of vascular endothelial growth factor (VEGF), a key signaling protein that stimulates angiogenesis. nih.govmdpi.com Research on substituted oxines, a class of compounds to which this compound belongs, has identified molecules that inhibit endothelial cell proliferation and angiogenesis. nih.gov Although direct studies on the anti-angiogenic properties of this compound are not extensively detailed, the known anti-angiogenic potential of the broader quinoline class suggests this as a plausible mechanism of its anticancer action. researchgate.netnih.gov
Structure-Activity Relationships (SAR) for Anticancer Activity
The biological activity of quinoline derivatives is highly dependent on their substitution patterns. orientjchem.orgnih.gov Structure-activity relationship (SAR) studies are therefore crucial for optimizing their therapeutic potential. For 8-substituted quinolines, the presence of a hydroxyl group at the C-8 position has been shown to be important for anticancer activity. ingentaconnect.com
Research has revealed that the introduction of different functional groups onto the quinoline scaffold can significantly modulate anticancer efficacy. nih.govnih.gov For example, the presence of a hydroxyl or methoxy (B1213986) group at certain positions can enhance antitumor activity. orientjchem.org Halogenation of the quinoline ring is another strategy that has been found to improve anticancer effects, potentially by increasing the compound's lipophilicity and cellular uptake. ingentaconnect.comorientjchem.org
Selectivity and Safety Profiles in Cancer Therapy
A critical aspect of cancer chemotherapy is the ability of a drug to selectively target cancer cells while minimizing damage to normal, healthy cells. nih.gov This selectivity is often the determining factor in the therapeutic window of an anticancer agent. nih.gov Research into quinoline derivatives has shown that it is possible to develop compounds with a degree of selectivity for cancer cells. ijmphs.comorientjchem.org
For example, certain quinoline derivatives have demonstrated potent anti-tumor effects while remaining safe for normal fibroblast cell lines. orientjchem.org In one study, a specific quinoline compound showed selectivity for cancer cells while sparing normal colorectal cells. ijmphs.com While comprehensive in vivo safety data for this compound is limited in the public domain, in vitro studies on related compounds suggest that a favorable selectivity profile is achievable within this chemical class. ingentaconnect.comtubitak.gov.tr The evaluation of cytotoxicity against healthy cell lines is a crucial step in assessing the drug-like potential of these compounds. tubitak.gov.tr
Antimicrobial Activities
In addition to their anticancer properties, quinoline derivatives have a long history of use as antimicrobial agents. nih.govresearchgate.netresearchgate.net The structural features that confer anticancer activity can often be tuned to target microbial pathogens.
Antibacterial Efficacy
The antibacterial spectrum of quinoline derivatives is broad, with many compounds showing activity against both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net
Many quinoline compounds have demonstrated significant antibacterial activity, particularly against Gram-positive bacteria. nih.gov Strains such as Staphylococcus aureus and Bacillus subtilis are often used to evaluate the efficacy of new antimicrobial agents. researchgate.netpreprints.org
Studies on substituted quinolines have reported selective antimicrobial activities against human Gram-positive pathogenic bacteria, with minimum inhibitory concentration (MIC) values ranging from 62.50 to 250 μg/ml. researchgate.net For Staphylococcus aureus, including methicillin-resistant strains (MRSA), various quinoline derivatives have been tested. nih.govmdpi.com For example, 8-hydroxyquinoline exhibits potent antimicrobial activity against Staphylococcus aureus with MIC values in the range of 16.0–32.0 µM. mdpi.com
The following table presents a summary of the Minimum Inhibitory Concentration (MIC) values for various compounds against Gram-positive bacteria, providing a comparative view of their efficacy.
| Compound/Antibiotic | Bacterium | MIC (µg/mL) |
| Cefotaxime | Staphylococcus aureus | 4 szu.gov.cz |
| Vancomycin | Staphylococcus aureus | 4.0 nih.gov |
| Tetracycline | Bacillus subtilis | 8.0 nih.gov |
| Streptomycin | Bacillus subtilis | >8.0 nih.gov |
| Gentamicin | Bacillus subtilis | 4.0 nih.gov |
| 8-Hydroxyquinoline | Staphylococcus aureus | 16.0–32.0 µM mdpi.com |
| Substituted quinolines | Gram-positive bacteria | 62.50–250 researchgate.net |
Note: MIC values can vary depending on the specific strain and the testing methodology used. mdpi.compharmacologydiscoveryservices.comresearchgate.netnih.gov
Antifungal Efficacy
The quinoline core is also a key feature in a number of compounds with antifungal properties. nih.gov Research has explored the efficacy of various quinoline derivatives against a spectrum of fungal pathogens.
Candida species are a significant cause of fungal infections in humans. plos.org Several studies have investigated the anti-Candida activity of quinoline derivatives. nih.govnih.gov For example, certain 8-hydroxyquinoline derivatives have shown a protective effect against Candida albicans infection in in vivo models. nih.gov The antifungal activity of these compounds is often evaluated by determining their MIC values against various Candida strains, including those resistant to existing antifungal drugs. mdpi.com The search for novel agents is driven by the increasing incidence of infections caused by drug-resistant Candida strains. nih.gov
| Compound/Derivative | Candida Species | Activity/MIC |
| 8-hydroxyquinoline derivatives (PH151 and PH153) | Candida albicans | Protective effect in vivo nih.gov |
| N-(4-Halobenzyl)amides | Candida krusei | MIC = 7.8 µg/mL (for compound 16) mdpi.com |
| Long-chain 4-aminoquinolines | Candida albicans | Inhibit filamentation nih.gov |
Aspergillus species are another group of clinically important fungal pathogens. nih.gov The antifungal activity of various compounds, including quinoline derivatives, has been tested against different Aspergillus species. researchgate.netpjlss.edu.pkispub.com For instance, some diketopiperazines have demonstrated significant antifungal activity against five Aspergillus species, with a notable MIC of 2 µg/ml against A. flavus. plos.org The development of new antifungal agents against Aspergillus is crucial due to the high mortality associated with invasive aspergillosis, particularly in immunocompromised individuals. nih.gov
| Compound/Extract | Aspergillus Species | Activity/MIC |
| Cyclo(4-hydroxy-L-Pro-L-Trp) | Aspergillus flavus | MIC of 2 µg/ml plos.org |
| Plant Extracts (e.g., Juglans regia) | Aspergillus niger | Significant antifungal activity pjlss.edu.pk |
| Various Synthetic Compounds | Aspergillus spp. | Varied efficacy |
Antiviral Properties
The antiviral potential of quinoline derivatives has been an area of significant research interest. google.comgoogle.comnih.gov These compounds have been investigated for their activity against a range of viruses.
Several quinoline derivatives have been identified as inhibitors of the human immunodeficiency virus (HIV). nih.govijcrt.orgijshr.com Research has shown that modifications at various positions of the quinoline ring can lead to potent anti-HIV-1 activity. For instance, some mono and polysubstituted quinolines have demonstrated activity against HIV-1. nih.gov Additionally, certain 5,5'-(p-phenylenebisazo)-8-hydroxyquinoline sulfonates have been synthesized and evaluated as HIV-1 inhibitors, with some showing potent anti-HIV-1 activity in vitro. nih.gov The mechanism of action for some of these compounds involves the inhibition of key viral processes, such as the Tat-Tar interaction in HIV-1. nih.govijshr.com
| Compound/Derivative Class | Reported Anti-HIV Activity |
| Mono and polysubstituted quinolines | Activity against HIV-1 nih.gov |
| 5,5'-(p-phenylenebisazo)-8-hydroxyquinoline sulfonates | Potent anti-HIV-1 activity in vitro nih.gov |
| Anilido quinoline compounds | Good antiviral efficacy |
| Desfluoroquinolines | Developed for the treatment of HIV infection nih.gov |
Activity against Dengue Virus
The quinoline scaffold is a significant structural motif in the development of antiviral agents, with various derivatives showing potential against the dengue virus (DENV). nih.gov While direct studies on this compound are not extensively detailed in the available literature, research on related quinoline compounds provides a strong basis for its potential anti-dengue activity.
Derivatives of 8-hydroxyquinoline (8-HQ) have been identified as inhibitors of the DENV protease. nih.gov In one study, several 8-HQ derivatives with aryl substitutions at the 7-position were tested for their ability to inhibit the DENV2 NS2B-NS3 protease. nih.gov A particularly potent compound, featuring two aryl substitutions at position 7, demonstrated an IC₅₀ value of 0.91 ± 0.05 µM. nih.gov Kinetic analyses suggested a competitive mode of inhibition for these compounds. nih.gov The nitrogen atom at the 1-position of the 8-HQ ring was found to be crucial for this inhibitory activity. nih.gov
Other research has highlighted the dose-dependent inhibition of DENV serotype 2 by different quinoline derivatives, which appear to act during the early stages of the viral infection. nih.gov These compounds were observed to reduce the accumulation of the viral envelope glycoprotein (B1211001) in infected cells without exhibiting direct virucidal effects. nih.gov The broad antiviral potential of the quinoline framework suggests that this compound could be a candidate for further investigation as an anti-dengue agent. nih.govlookchem.comresearchgate.net
Antimalarial Activity
The quinoline nucleus is a cornerstone of antimalarial drug discovery, with compounds like chloroquine (B1663885) and primaquine (B1584692) being historically significant. esr.ienih.govnih.gov Derivatives of the 4-aminoquinoline (B48711) scaffold, to which this compound is related, have been extensively studied for their potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. esr.ieplos.org
Against Chloroquine-Resistant Strains
A major challenge in malaria treatment is the widespread emergence of chloroquine-resistant (CQR) strains of P. falciparum. plos.orgd-nb.info This has driven research into novel quinoline analogues capable of overcoming this resistance. d-nb.info Structural modifications to the 4-aminoquinoline core have yielded compounds with significant activity against both chloroquine-sensitive (CQS) and CQR parasite strains. nih.gov
For instance, studies on various 4-aminoquinoline analogues have demonstrated their efficacy against CQR strains such as W2, K1, and Dd2. esr.ieplos.orgd-nb.info The activity of these compounds is often evaluated by their 50% inhibitory concentration (IC₅₀), with lower values indicating higher potency. Several novel monoquinoline and bisquinoline analogues have shown activity in the nanomolar range against both CQS (3D7, HB3) and CQR strains. esr.ieplos.org
| Compound | Strain (Resistance) | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Chloroquine | 3D7 (CQS) | 21.8 | plos.org |
| Chloroquine | W2 (CQR) | 299.7 | plos.org |
| Monoquinoline Analog (MAQ) | 3D7 (CQS) | 12.5 | plos.org |
| Monoquinoline Analog (MAQ) | W2 (CQR) | 75.8 | plos.org |
| Amodiaquine | HB3 (CQS) | 16.2 | esr.ie |
| Amodiaquine | K1 (CQR) | 29.5 | esr.ie |
The development of hybrid molecules, combining the quinoline scaffold with other pharmacophores like pyrimidine (B1678525) or ferrocene, has also yielded compounds with potent activity against CQR strains. nih.gov
Tissue Schizontocidal Activity
Effective malaria treatment requires not only clearing the blood-stage parasites (blood schizontocidal activity) but also eliminating the dormant liver-stage parasites, known as hypnozoites, which can cause relapse. nih.gov This latter action is known as tissue schizontocidal activity. google.com The 8-aminoquinoline (B160924) drug primaquine is a key agent with tissue schizontocidal effects, particularly against P. vivax and P. ovale. nih.govmdpi.com
While blood schizonticides like chloroquine are effective against the erythrocytic stages, they lack activity against the liver stages. google.com Research into new antimalarials often seeks compounds with both blood and tissue schizontocidal properties. google.com Studies on primaquine analogues and other quinoline derivatives have explored how structural modifications influence their activity against these tissue schizonts. google.comacs.org For example, tafenoquine, an 8-aminoquinoline derivative, demonstrates activity against all human life cycle stages of P. vivax, including the hypnozoites. acs.org Compounds like piperaquine (B10710) and its hydroxylated metabolite have also been evaluated for their suppressive effects. mednexus.org The potential for this compound to possess tissue schizontocidal activity would be a significant area for future research, given the importance of this action in achieving a radical cure for relapsing malaria.
Impact of Substitutions on Antimalarial Efficacy
The biological activity of quinoline-based antimalarials is highly dependent on the nature and position of substituents on the quinoline ring. d-nb.infonih.gov The presence of a chlorine atom at the 7-position, as seen in chloroquine, is a well-known feature of many active compounds. esr.ie
The side chain attached to the quinoline core also plays a critical role. For 4-aminoquinolines, the length of the side chain can determine whether a compound is active against CQR strains. nih.gov Studies have shown that analogues with side chains of ≤3 or ≥10 carbons were more likely to be active against CQR P. falciparum than those with side chains of 4 to 8 carbons. nih.gov
Regarding the this compound structure, the hydroxyl group at the 4-position and the cyano group at the 8-position are key determinants of its chemical properties and potential efficacy. The 4-hydroxy tautomer, also known as a 4-quinolone, is a recognized pharmacophore. mdpi.com The introduction of a cyano (-CN) group, which is a strong electron-withdrawing group, can significantly alter the electronic distribution of the quinoline ring system, potentially influencing its interaction with biological targets. mdpi.com The impact of these specific substitutions on antimalarial activity, particularly the combination of a 4-hydroxy and an 8-cyano group, warrants detailed structure-activity relationship (SAR) studies.
Anti-inflammatory and Analgesic Effects
Quinoline derivatives are recognized for a wide spectrum of pharmacological activities, including anti-inflammatory and analgesic properties. rsc.orgresearchgate.netnih.gov Various studies have demonstrated the potential of novel quinoline-based compounds to inhibit inflammation and reduce pain, suggesting that the quinoline scaffold is a promising template for the development of new therapeutic agents in this area. nih.govnih.gov
Research has shown that certain quinoline derivatives can significantly inhibit the production of pro-inflammatory mediators. For example, some compounds have been found to suppress the expression of inducible nitric oxide synthase (iNOS), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide-stimulated cells. rsc.org The conjugation of quinoline with other known anti-inflammatory agents, such as ibuprofen, has also been explored as a strategy to develop new drug candidates with potentially enhanced efficacy. researchgate.net
The mechanism of action for these effects can be diverse. Quinoline scaffolds have been shown to exhibit inhibitory activity against key inflammatory enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase. researchgate.net The analgesic effects of these compounds have been demonstrated in various in vivo models, indicating both peripheral and central mechanisms of action. researchgate.netnih.gov Given the established anti-inflammatory and analgesic potential of the broader quinoline class, this compound represents a compound of interest for future pharmacological screening. nih.gov
Neuroprotective Properties
The quinoline scaffold is a key structural element in compounds investigated for their neuroprotective potential, particularly in the context of neurodegenerative diseases like Alzheimer's and Parkinson's. arabjchem.orgnih.gov Specifically, derivatives of 4-hydroxyquinoline (B1666331) and 8-hydroxyquinoline have shown promise as multifunctional agents with neuroprotective capabilities. mdpi.comarabjchem.orgmdpi.com
One notable 4-hydroxyquinoline derivative is kynurenic acid (KYNA), an endogenous metabolite of tryptophan that acts as a neuroprotective agent. mdpi.commdpi.com It is an antagonist of excitatory amino acid receptors, including the N-methyl-D-aspartate (NMDA) receptor. mdpi.com The development of synthetic KYNA derivatives and other 4-hydroxyquinolines aims to leverage and enhance these neuroprotective effects. mdpi.commdpi.com
Furthermore, 8-hydroxyquinoline derivatives have been investigated for their ability to chelate metal ions, such as copper and iron, which are implicated in the oxidative stress and amyloid-beta (Aβ) aggregation associated with Alzheimer's disease. arabjchem.org Hybrids combining 8-hydroxyquinoline with other pharmacophores, like tacrine, have been designed to act as multi-target-directed ligands, exhibiting properties such as cholinesterase inhibition, antioxidant effects, and reduction of Aβ aggregation. arabjchem.orgsigmaaldrich.com The presence of the 4-hydroxy group in this compound suggests a potential link to the neuroprotective pathways associated with kynurenic acid and its analogues, making it a candidate for investigation in the field of neuropharmacology. nih.gov
Other Reported Biological Activities
Investigations into the broader biological profile of this compound have explored its potential in several areas, including its antioxidant capacity, ability to inhibit key enzymes, and its application in bio-imaging. The following sections detail the findings for this specific compound.
Antioxidant Properties
Antioxidants are crucial for mitigating the oxidative stress implicated in numerous pathological conditions by neutralizing reactive oxygen species. The antioxidant potential of various quinoline derivatives has been a subject of scientific inquiry. scirp.org However, based on a review of available literature, no specific studies detailing the antioxidant properties of this compound could be identified. Research has been conducted on related structures, such as other 4-hydroxy quinolinone derivatives, which have been evaluated for their ability to inhibit free-radical-initiated processes. scirp.org
Table 1: Antioxidant Activity of this compound This table is interactive. Click on the headers to sort.
| Assay Type | Test System | IC₅₀ Value | Remarks |
|---|---|---|---|
| Data not available | Data not available | Data not available | No specific antioxidant activity data has been reported for this compound in the searched literature. |
Enzyme Inhibition (e.g., Acetylcholinesterase, Carbonic Anhydrase)
The inhibition of enzymes such as acetylcholinesterase (AChE) and carbonic anhydrase (CA) is a key strategy in the treatment of various diseases. AChE inhibitors are used to manage Alzheimer's disease, while CA inhibitors have applications as diuretics and for treating glaucoma. nih.govnih.gov
The quinoline core is a common feature in many enzyme inhibitors. nih.gov For instance, studies on related cyanoquinoline derivatives, such as 8-bromo-6-cyanoquinoline, have shown inhibitory activity against both human carbonic anhydrase isoforms (hCA I and hCA II) and acetylcholinesterase. researchgate.net Despite the evaluation of these closely related analogs, specific data on the inhibitory effects of this compound against acetylcholinesterase or carbonic anhydrase have not been reported in the reviewed scientific literature.
Table 2: Enzyme Inhibition Profile of this compound This table is interactive. Click on the headers to sort.
| Target Enzyme | Inhibition Constant (Kᵢ) / IC₅₀ | Notes |
|---|---|---|
| Acetylcholinesterase (AChE) | Data not available | No specific inhibitory data for this compound was found. |
| Carbonic Anhydrase (CA) | Data not available | No specific inhibitory data for this compound was found. |
Fluorescent Probes in Biological Imaging
Fluorescent probes are indispensable tools in modern biology and medicine for visualizing and tracking biological processes in real-time. guidechem.com Compounds with a quinoline nucleus, particularly 8-hydroxyquinoline derivatives, are often utilized as fluorophores for the detection of metal ions and for other bio-imaging applications. nih.gov The inherent fluorescence of the quinoline ring system makes it an attractive scaffold for the design of chemosensors. nih.gov
While various cyanoquinoline and hydroxyquinoline derivatives have been developed and studied as fluorescent probes, a specific investigation into the application of this compound as a fluorescent probe for biological imaging has not been documented in the available research.
Table 3: Application of this compound in Biological Imaging This table is interactive. Click on the headers to sort.
| Application | Target Analyte | Spectroscopic Properties (λₑₓ/λₑₘ) | Reference |
|---|---|---|---|
| Data not available | Data not available | Data not available | The use of this compound as a fluorescent probe has not been reported in the reviewed literature. |
Structure Activity Relationship Sar Studies of 4 Hydroxy 8 Cyanoquinoline Derivatives
Influence of Substituents on Biological Activity
The strategic placement of functional groups on the quinoline (B57606) scaffold can dramatically alter a molecule's potency, selectivity, and pharmacokinetic properties. Research into these modifications has provided valuable insights into the molecular interactions between these compounds and their biological targets.
The position of the hydroxyl (-OH) group on the quinoline ring is a critical determinant of biological activity. While the core subject is 4-hydroxy-8-cyanoquinoline, comparative studies with isomers, particularly 8-hydroxyquinolines, provide essential SAR insights. For instance, research has shown that derivatives with a hydroxyl group at position 8 often exhibit greater antifungal activity than their counterparts with the -OH group at position 4. nih.gov SAR studies on various cancer cell lines have reinforced this observation, indicating that a quinoline core with a hydroxyl group at the C-8 position generally leads to more potent anticancer potentials. ingentaconnect.com The potent inhibitory effects of 8-substituted quinolines containing a hydroxyl group at the C-8 position have been noted against several cancer cell lines, including human adenocarcinoma (HT29), human cervical cancer (HeLa), and rat glioblastoma (C6). nih.gov The significance of the 8-hydroxy moiety is often attributed to its excellent metal-chelating ability, a property that is frequently linked to the biological activities of quinoline derivatives. nih.gov
The cyano (-CN) group, a potent electron-withdrawing group and hydrogen bond acceptor, also plays a significant role in the biological activity of quinoline derivatives, with its position being a key factor. The cyano group can be crucial for correctly positioning a ligand within the binding site of a biological target, such as an enzyme, through hydrogen-bond formation. taylorandfrancis.com
Derivatives such as 7-cyano- and 5,7-dicyano-8-hydroxyquinolines have demonstrated strong antiproliferative activity against various tumor cell lines. ingentaconnect.com In contrast, other studies have investigated derivatives like 4-hydroxyquinoline-6-carbonitrile, highlighting the exploration of different substitution patterns. smolecule.com The introduction of a cyano group at position 3 has been shown to be a valuable synthetic handle, allowing for the conversion of the quinoline scaffold into other biologically active structures like carboxamides, which have shown inhibitory activity against enzymes such as hematopoietic prostaglandin (B15479496) D synthase. acs.org The placement of the cyano group can also impact insecticidal activity, where it has been shown to confer higher potency in certain classes of compounds. taylorandfrancis.com
Halogenation is a common and effective strategy to modulate the biological activity of quinoline derivatives. The introduction of halogens like bromine, chlorine, or fluorine can alter the molecule's lipophilicity, electronic properties, and steric profile, thereby influencing its interaction with biological targets. nih.govorientjchem.org
Bromination, in particular, has been shown to enhance the anticancer effects of 8-hydroxyquinoline (B1678124) derivatives. Studies on brominated 8-hydroxy, 8-methoxy, and novel cyano-8-hydroxyquinolines revealed potent antiproliferative activity. ingentaconnect.comresearchgate.net For example, 5,7-dibromo-8-hydroxyquinoline showed strong activity against C6, HeLa, and HT29 tumor cell lines. ingentaconnect.com The conversion of a methoxy (B1213986) group at C-8 to a hydroxyl group, in conjunction with bromination at the C-5 and C-7 positions, was found to substantially increase antiproliferative activity. nih.gov
The position of the halogen is critical. In some series, 6-chloro analogues were found to be the most active, while substitution at other positions was less effective. nih.gov Similarly, fluorine substitution at position 6 in certain quinolines was found to reduce antimalarial activity compared to chlorine at the same position, underscoring the specific role of the halogen's identity and location.
The following table summarizes the anticancer activity of some halogenated and cyano-substituted hydroxyquinolines.
| Compound | Substituents | Target Cell Lines | IC50 (µg/mL) |
| 5,7-Dibromo-8-hydroxyquinoline | 5,7-di-Br, 8-OH | C6, HeLa, HT29 | 6.7 - 25.6 |
| 7-Bromo-8-hydroxyquinoline | 7-Br, 8-OH | C6, HeLa, HT29 | 6.7 - 25.6 |
| 7-Cyano-8-hydroxyquinoline | 7-CN, 8-OH | C6, HeLa, HT29 | 6.7 - 25.6 |
| 5,7-Dicyano-8-hydroxyquinoline | 5,7-di-CN, 8-OH | C6, HeLa, HT29 | 6.7 - 25.6 |
Table based on data from a study on bromo and cyano derivatives of 8-hydroxyquinolines. ingentaconnect.com
The introduction of alkyl chains and other hydrophobic groups is another key modification in SAR studies. These groups can enhance biological activity by increasing the compound's lipophilicity, which can improve membrane permeability and binding affinity to hydrophobic pockets in target receptors. orientjchem.orgorientjchem.org For example, the antiviral activity of certain 8-hydroxyquinoline derivatives was influenced by lipophilicity, with an iso-butyl substituted derivative showing a higher selectivity index than an iso-propyl substituted analogue against dengue virus. mdpi.com However, the relationship is not always linear; in some cases, increasing the length of an alkyl chain has been found to decrease anticancer activities. dovepress.com
Hybrid molecules that incorporate the this compound scaffold with other heterocyclic rings have been synthesized to explore novel biological activities. This molecular hybridization can lead to compounds with improved affinity, better potency, and potentially multi-target activity. ijshr.com Quinoline derivatives have been conjugated with various heterocyclic moieties such as benzothiazole, pyrazole (B372694), pyrimidine (B1678525), and 1,2,3-triazole. mdpi.comijshr.comresearchgate.net For instance, novel benzothiazole–quinoline conjugates have been synthesized and evaluated for their biological potential. mdpi.com Similarly, quinoline derivatives incorporating a pyrazole ring have been investigated as novel antibacterial agents. ijshr.com The addition of a 1,2,3-triazole ring has been used to link sugar moieties to the quinoline core, resulting in derivatives with potent and selective antiproliferative activity against cancer cell lines. researchgate.net
Conformational Analysis and Stereochemistry
Conformational analysis of substituted heterocyclic systems reveals that steric interactions between substituents can favor specific conformations. For example, in related heterocyclic systems, bulky substituents can lead to staggered conformations to minimize steric strain, while in other cases, eclipsing conformations might be adopted as an "escape" from multiple unfavorable interactions. ethz.ch For quinoline derivatives, the planarity of the core ring system is a key feature, but substituents can adopt various spatial orientations. The cyano group, for instance, can play an essential role in properly positioning a ligand through specific interactions, which is inherently a conformational and stereochemical consideration. taylorandfrancis.com
Stereochemistry becomes particularly important when chiral centers are present. Although the parent this compound is achiral, the introduction of certain side chains or substituents can create stereoisomers (enantiomers or diastereomers). Studies on chiral quinoline derivatives have sometimes found that both enantiomers exhibit similar binding affinities, suggesting that the specific target site can accommodate both configurations. taylorandfrancis.com However, in many other cases in medicinal chemistry, one enantiomer is significantly more active than the other, highlighting the importance of stereospecific interactions with chiral biological macromolecules.
Pharmacophore Modeling for Ligand Design
Pharmacophore modeling is a cornerstone of ligand-based drug design, a computational strategy employed when the three-dimensional structure of the biological target is unknown or when focusing on the common features of known active ligands. nih.gov A pharmacophore represents the essential three-dimensional arrangement of steric and electronic features that is necessary for a molecule to exert a specific biological activity. nih.govschrodinger.com These features typically include hydrogen bond acceptors, hydrogen bond donors, hydrophobic regions, aromatic rings, and positively or negatively ionizable groups. tandfonline.com By identifying this common spatial arrangement among a set of active compounds, a pharmacophore model can serve as a 3D query to rapidly screen large chemical databases for novel molecules that possess the required features, thus prioritizing candidates for synthesis and biological testing. schrodinger.comnih.gov
For scaffolds like quinoline, which are considered "privileged structures" in medicinal chemistry due to their presence in numerous biologically active compounds, pharmacophore modeling is a particularly powerful tool. nih.govresearchgate.netrsc.org The versatility of the quinoline ring allows for diverse substitutions, making it an ideal candidate for Structure-Activity Relationship (SAR) studies, which are foundational to developing a robust pharmacophore model. rsc.org
While specific pharmacophore models developed exclusively for this compound are not extensively detailed in publicly available literature, the principles of ligand design can be effectively applied by analyzing its structural components and drawing from research on analogous cyanoquinoline and hydroxyquinoline derivatives. nih.govmdpi.comscispace.com Computational studies on various quinoline-based inhibitors have successfully generated predictive pharmacophore models that guide the design of more potent compounds. tandfonline.comresearchgate.net
For derivatives of this compound, a hypothetical pharmacophore model would be constructed by identifying its key chemical features:
Hydrogen Bond Donor (HBD): The hydroxyl (-OH) group at the C4 position is a primary hydrogen bond donor.
Hydrogen Bond Acceptor (HBA): The nitrogen atom within the quinoline ring and the nitrogen of the cyano (-CN) group at the C8 position can both act as hydrogen bond acceptors.
Aromatic Ring (AR): The fused bicyclic quinoline system provides a critical aromatic feature, facilitating π-π stacking or hydrophobic interactions with a target receptor.
Research on quinoline-3-carbonitrile derivatives as Tpl2 kinase inhibitors led to the development of a five-point pharmacophore model (ADRRR), consisting of one hydrogen bond donor, one hydrogen bond acceptor, and three aromatic rings. tandfonline.com Another study on quinoline derivatives as VEGFR-2 inhibitors identified a five-point pharmacophore with two hydrogen bond acceptors, one donor, and two aromatic rings (AADDR). researchgate.net These findings underscore the importance of the quinoline core and its substituents in defining the necessary interactions for biological activity.
The development of a pharmacophore model involves several key steps. First, a training set of compounds with a range of known biological activities (e.g., IC50 values) is selected. nih.gov The three-dimensional conformations of these molecules are generated and aligned based on their common features. Using specialized software, multiple pharmacophore hypotheses are generated and scored based on how well they map to the most active compounds while excluding the inactive ones. frontiersin.org The best hypothesis is then validated using a test set of compounds that were not used in the model's creation. researchgate.net A statistically robust model, often evaluated by its correlation coefficient (r²) and predictive power (q²), can then be used for virtual screening or to guide the modification of existing ligands to enhance activity. tandfonline.comresearchgate.net
The table below illustrates a hypothetical dataset that would be used to develop a quantitative pharmacophore model for this compound derivatives, showing how structural modifications could influence biological activity.
| Compound ID | R-Group Modification | Biological Activity (IC50, µM) | Key Pharmacophoric Features |
| 1 | 4-OH, 8-CN (Parent) | 5.2 | HBD, 2x HBA, AR |
| 2 | 4-OCH3, 8-CN | 25.8 | 3x HBA, AR |
| 3 | 4-OH, 8-COOH | 8.1 | 2x HBD, 2x HBA, AR |
| 4 | 4-OH, 8-CN, 2-CH3 | 3.5 | HBD, 2x HBA, AR, HY |
| 5 | 4-OH, 8-CN, 6-Cl | 1.9 | HBD, 2x HBA, AR, HAL |
This is a hypothetical table for illustrative purposes. HBD: Hydrogen Bond Donor; HBA: Hydrogen Bond Acceptor; AR: Aromatic Ring; HY: Hydrophobic; HAL: Halogen.
Ultimately, a validated pharmacophore model for this compound derivatives would provide a powerful in-silico tool. It would enable the rational design of new ligands with potentially improved potency and selectivity by ensuring that any proposed molecular structure fits the essential three-dimensional electronic and steric requirements for biological activity.
Potential Therapeutic Applications and Drug Development
Lead Compound Identification and Optimization
The journey from a biologically active molecule to a viable drug candidate is a meticulous process of lead compound identification and optimization. universiteitleiden.nlbiobide.com This process aims to refine the chemical structure of a lead compound to enhance its efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. biobide.commedchemexpress.com For quinoline-based compounds, this often involves systematic modifications and the study of structure-activity relationships (SAR) to understand how specific structural features influence biological effects. numberanalytics.commdpi.com
SAR studies are crucial for guiding the rational design of more potent and selective derivatives. numberanalytics.com For instance, research into 8-hydroxyquinoline (B1678124) derivatives has shown that the hydroxyl group at the C-8 position can be critical for anticancer activity. researchgate.netingentaconnect.com Studies evaluating brominated and novel cyano-8-hydroxyquinolines have demonstrated strong antiproliferative activity against various tumor cell lines. ingentaconnect.com This suggests that the 8-hydroxyquinoline core, as found in 4-Hydroxy-8-cyanoquinoline, is a promising starting point for developing anticancer agents. researchgate.netingentaconnect.com
| Compound | Tested Cancer Cell Lines | Reported Activity (IC50 range) | Reference |
|---|---|---|---|
| 7-Cyano-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL | ingentaconnect.com |
| 5,7-Dicyano-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL | ingentaconnect.com |
| 5,7-Dibromo-8-hydroxyquinoline | C6, HeLa, HT29 | 6.7 to 25.6 µg/mL | ingentaconnect.com |
These findings underscore that both the 8-hydroxy and cyano functionalities are important for the biological potential of this class of quinolines. The optimization process for a lead like this compound would involve exploring different substituents on the quinoline (B57606) core to enhance its therapeutic index. medchemexpress.com
Combination Therapy Strategies
To enhance therapeutic efficacy and potentially overcome drug resistance, combining therapeutic agents is a widely explored strategy in drug development. mdpi.comgoogle.com For quinoline-based compounds, combination therapies are being investigated to target diseases like cancer from multiple angles. nih.govgoogle.com This approach can lead to synergistic effects, where the combined impact of the drugs is greater than the sum of their individual effects. mdpi.com
One documented strategy involves combining 4-anilino-3-cyanoquinoline compounds, which are structurally related to this compound, with established chemotherapy agents. A patent describes the combination of a 4-anilino-3-cyanoquinoline compound (such as HKI-272, SKI-606, or EKB-569) with capecitabine (B1668275) for the treatment of neoplasms, including breast and lung cancer. google.com Such combinations may allow for the use of lower doses of one or both agents, potentially reducing side effects while achieving a therapeutic effect. google.com
Another promising avenue is the combination of quinoline derivatives with immunomodulators. google.com The goal of such a strategy is to attack cancer cells directly with the quinoline compound while simultaneously stimulating the patient's immune system to fight the cancer. A patent application details the use of a quinoline derivative in combination with an immunomodulator, such as a PD-1 or PD-L1 inhibitor, for anti-tumor applications. google.com This dual approach of targeting tumor cell signaling and harnessing the immune system represents a significant opportunity in cancer therapy. mdpi.comgoogle.com
| Quinoline Analog Class | Combined Agent | Therapeutic Goal | Reference |
|---|---|---|---|
| 4-Anilino-3-cyanoquinolines | Capecitabine (Chemotherapy) | Treatment of neoplasms (e.g., breast cancer) | google.com |
| Quinoline Derivatives | Immunomodulators (e.g., PD-1 inhibitors) | Anti-tumor therapy | google.com |
Drug Repurposing for this compound Analogues
Drug repurposing, or repositioning, is a strategy that identifies new therapeutic uses for existing or investigational drugs. mdpi.com This approach can significantly accelerate clinical testing and development by leveraging pre-existing safety and pharmacokinetic data. mdpi.com Quinoline-based compounds, given their long history and broad biological activities, are attractive candidates for such exploration. mdpi.com
For example, established quinoline drugs like quinine (B1679958) are being investigated for new applications such as neuroprotection, moving beyond their traditional use as antimalarials. mdpi.com This demonstrates the principle that a well-characterized scaffold can have multiple, sometimes unexpected, biological effects.
A more direct example of repurposing involves the high-throughput screening of compound libraries, which often include diverse chemical structures. In the search for inhibitors of the SARS-CoV-2 main protease (Mpro), a library of existing compounds was screened, leading to the identification of a 3-cyanoquinoline derivative, Pelitinib, as an inhibitor. desy.de Although this compound itself was not named, this finding illustrates that the cyanoquinoline core can be a key pharmacophore for novel therapeutic targets identified through repurposing campaigns. This strategy offers a time- and cost-effective method to find new applications for analogs of this compound.
Challenges and Opportunities in Drug Development for this compound
Despite the therapeutic promise of the quinoline scaffold, the development of new drugs based on this structure is not without its challenges. A primary hurdle is the potential for drug resistance, where cancer cells or microbes evolve mechanisms to evade the drug's effects. bohrium.comwisdomlib.org Furthermore, achieving a high degree of selectivity for the intended biological target over other proteins is critical to minimize off-target effects and potential toxicity. numberanalytics.commdpi.com For many quinoline derivatives, there is also a need to improve their pharmacokinetic profiles, including absorption, distribution, metabolism, and excretion (ADME). numberanalytics.commdpi.com
The fragmented nature of safety and pharmacokinetic data for many quinoline analogs can also pose a significant challenge, requiring comprehensive preclinical evaluation for each new lead compound. mdpi.com Addressing these issues requires a deep understanding of structure-toxicity relationships to design safer molecules. mdpi.com
However, these challenges also create significant opportunities for innovation. numberanalytics.com Advances in computational modeling and drug design techniques allow for more rational and predictive approaches to lead optimization, helping to design compounds with better selectivity and pharmacokinetic properties. numberanalytics.comnih.gov The exploration of novel biological targets and the development of innovative synthetic methods provide avenues to create diverse quinoline derivatives with improved efficacy and safety profiles. bohrium.comnumberanalytics.com The potential to use cyanoquinoline derivatives in combination therapies or to repurpose them for new indications further expands the opportunities for this class of compounds in modern medicine. mdpi.comnih.gov
Conclusion
Summary of Current Research on 4-Hydroxy-8-cyanoquinoline
Research into quinoline (B57606) and its derivatives has established this heterocyclic scaffold as a cornerstone in medicinal chemistry and material science, owing to its presence in numerous natural and synthetic compounds with significant biological activity. daneshyari.comnih.govorientjchem.org Specifically, derivatives of 8-hydroxyquinoline (B1678124) (8-HQ) are a major focus, demonstrating a wide spectrum of pharmacological effects, including anticancer, antimicrobial, antifungal, and antiviral properties. nih.govresearchgate.netnih.gov The biological efficacy of 8-HQ derivatives is often attributed to the chelating ability conferred by the hydroxyl group at the 8-position, which allows for interaction with various metal ions crucial for biological processes. nih.gov
Concurrently, the incorporation of a cyano group into the quinoline structure is another active area of investigation. Cyano-substituted quinolines are recognized for their potential as inhibitors of key biological targets, such as protein tyrosine kinases, making them valuable motifs in drug design. daneshyari.comnih.gov The synthesis of quinolines with multiple substitutions, including the 8-cyano group, remains a challenging but important objective for chemists aiming to generate novel, biologically active molecules. daneshyari.com
While extensive research exists for the broader classes of 8-hydroxyquinolines and cyanoquinolines, dedicated studies on the specific compound this compound are not widely reported in current literature. The existing body of work suggests that this compound represents a rational design, combining the structural features of two highly valued classes of quinoline derivatives. The 4-hydroxy group, analogous in some respects to the 8-hydroxy group, is expected to influence the molecule's electronic properties and hydrogen-bonding capacity. However, studies comparing isomers have indicated that the precise positioning of the hydroxyl group can significantly impact biological activity, with one report noting higher antifungal activity for 8-hydroxy derivatives over their 4-hydroxy counterparts. nih.gov Therefore, current understanding of this compound is largely inferential, based on the well-documented importance of its constituent functional groups on the versatile quinoline framework.
Future Research Directions and Translational Potential
The translational potential of this compound is intrinsically linked to future research aimed at elucidating its specific chemical and biological properties. The primary direction for future work is the development of efficient and scalable synthetic methodologies to produce the compound and its analogues, which will facilitate comprehensive evaluation. daneshyari.com
Key future research directions include:
Systematic Biological Screening: A crucial step will be to conduct extensive in-vitro screening of this compound against a diverse range of biological targets. Based on its structural motifs, priority areas for investigation should include:
Anticancer Activity: Evaluation against a panel of human cancer cell lines is warranted, given the known antiproliferative properties of both hydroxyquinolines and cyanoquinolines. nih.govnih.gov Subsequent studies should aim to uncover its mechanism of action, such as potential enzyme inhibition or induction of apoptosis.
Antimicrobial and Antiviral Efficacy: Testing against pathogenic bacteria (including multidrug-resistant strains), fungi, and viruses is a logical path, considering the broad-spectrum activity of many 8-HQ derivatives. nih.govmdpi.com
Neuroprotective Potential: The metal-chelating capacity inherent in hydroxyquinolines suggests that this compound could be investigated for neuroprotective effects in models of neurodegenerative diseases. nih.gov
Medicinal Chemistry and Structure-Activity Relationship (SAR) Studies: Should initial screenings yield promising results, the synthesis of a library of related analogues would be essential. These SAR studies would explore how modifications to the quinoline core affect potency, selectivity, and toxicological profiles, guiding the optimization of lead compounds. mdpi.com
Materials Science Applications: The potential for this compound to function as a fluorescent chemosensor for metal ion detection or as a component in organic light-emitting diodes (OLEDs)—applications where 8-HQ derivatives have proven useful—should be explored. nih.gov
The translational potential hinges on the discovery of significant and selective biological activity in these preclinical investigations. A promising lead compound would advance to in-vivo studies in animal models to establish efficacy and safety. Given that numerous quinoline-based drugs are already on the market, the scaffold is well-validated, suggesting a potentially smoother pathway through regulatory evaluation and toward clinical application should this compound demonstrate therapeutic value. nih.govorientjchem.org
Q & A
Q. What advanced techniques address solubility challenges in pharmacological studies of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
